

physical and chemical properties of (S)-(4-benzylmorpholin-2-yl)methanol

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Compound of Interest

Compound Name: (S)-(4-benzylmorpholin-2-yl)methanol

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An In-depth Technical Guide to (S)-(4-benzylmorpholin-2-yl)methanol

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of the chiral compound (S)-(4-benzylmorpholin-2-yl)methanol.

Core Properties and Characteristics

(S)-(4-benzylmorpholin-2-yl)methanol is a chiral organic compound featuring a morpholine ring. This structure is considered a "privileged scaffold" in medicinal chemistry, often associated with favorable pharmacokinetic properties like enhanced solubility and metabolic stability in bioactive molecules.[1] The molecule contains a benzyl group attached to the nitrogen at position 4, contributing to its lipophilicity, and a hydroxymethyl group at the chiral center (the S-enantiomer) at position 2.[2] This primary alcohol group serves as a reactive site for further chemical modifications.[1][2]

The compound is typically supplied as a viscous liquid or, in some cases, a white powder, and has moderate solubility in polar organic solvents.[3] For stability, it is recommended to be stored in a sealed container at 2-8°C.

Physical and Chemical Data

The following table summarizes the key quantitative properties of **(S)-(4-benzylmorpholin-2-yl)methanol** and its racemic mixture.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[2] [4] [5]
Molecular Weight	207.27 g/mol	[4] [5] [6]
Appearance	Viscous liquid; White powder	[3]
CAS Number	132073-82-6 (for S-enantiomer)	[2]
40987-24-4 (for racemic mixture)	[3] [4] [5]	
Purity	95% - 98% (typical commercial grades)	[3]
Storage Temperature	2-8 °C	
IUPAC Name	[(2S)-4-benzylmorpholin-2-yl]methanol	[2]
SMILES	c1ccc(cc1)CN1CCO--INVALID-LINK--CO	[2]
InChI Key	WQNIKIMRIXHNFF-UHFFFAOYNA-N (for racemic)	[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of morpholine derivatives are crucial for reproducible research. The following protocols are based on standard laboratory techniques for compounds of this class.

Synthesis Protocol: N-Alkylation

A common method for synthesizing N-benzyl morpholine derivatives involves the reaction of the parent morpholine with a benzyl halide.

Reaction: (S)-morpholin-2-ylmethanol is reacted with benzyl bromide in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HBr byproduct.
[7]

Detailed Steps:

- Dissolve (S)-morpholin-2-ylmethanol in a suitable aprotic solvent like acetonitrile.
- Add N,N-diisopropylethylamine (DIPEA) to the solution.
- Slowly add benzyl bromide to the reaction mixture at room temperature (~20°C).
- Stir the mixture for several hours until the reaction is complete, monitoring progress with Thin Layer Chromatography (TLC).[8]
- Once complete, concentrate the mixture under reduced pressure to remove the solvent.
- Perform a liquid-liquid extraction: dissolve the residue in a solvent like dichloromethane, wash with saturated aqueous sodium bicarbonate, and then with brine.[7][8]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in a vacuum to yield the crude product.[7][8]

Purification Protocol: Silica Gel Chromatography

The crude product from the synthesis is typically purified using column chromatography.[7][8]

Detailed Steps:

- Prepare a silica gel (300-400 mesh) column using a slurry of a non-polar solvent, such as hexane or petroleum ether.[8]
- Dissolve the crude **(S)-(4-benzylmorpholin-2-yl)methanol** in a minimal amount of the chromatography solvent.
- Load the dissolved sample onto the top of the silica gel column.

- Elute the column with a gradient of ethyl acetate in hexane (or petroleum ether).[7][8] The polarity is gradually increased to separate the desired product from impurities.
- Collect fractions and analyze them using TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Analytical Characterization

Structural confirmation and purity assessment are performed using a suite of analytical techniques.[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR: Used to confirm the presence of protons in different chemical environments. Expected signals include aromatic protons from the benzyl group (δ 7.2–7.4 ppm) and characteristic multiplets for the morpholine ring protons (δ 3.5–4.0 ppm).[7]
 - ^{13}C -NMR: Used to identify all unique carbon atoms in the molecule. The spectra are typically recorded in deuterated solvents like CDCl_3 or DMSO-d_6 . [7]
- Mass Spectrometry (MS):
 - Electrospray Ionization (ESI) is commonly used to determine the molecular weight of the compound.[7] The analysis confirms the molecular ion, typically as the protonated species $[\text{M}+\text{H}]^+$. [7]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - This technique identifies functional groups. Key expected stretches include a broad O-H signal ($\sim 3300\text{ cm}^{-1}$) from the hydroxyl group and a C-O stretch ($\sim 1100\text{ cm}^{-1}$). [7]
- High-Performance Liquid Chromatography (HPLC):
 - Used to assess the purity of the final compound. A common method involves a C18 column with a gradient elution of acetonitrile and water (often with 0.1% TFA), with detection by a UV detector at a wavelength like 254 nm. [7]

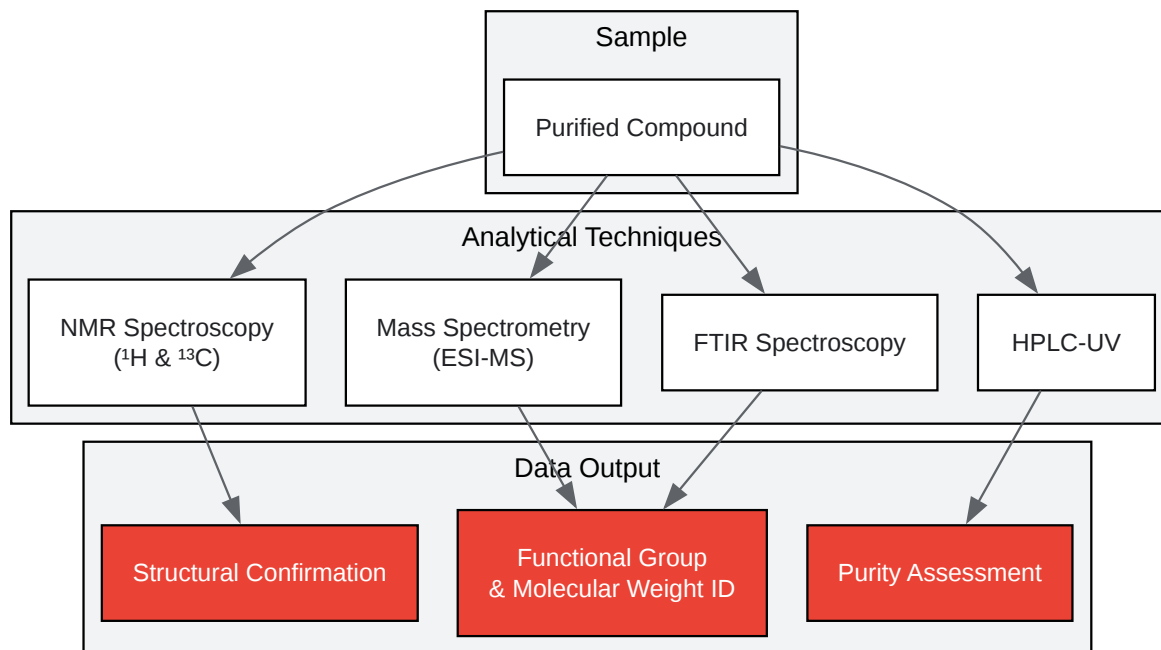
Workflow and Process Visualization

The following diagrams illustrate the key experimental and logical workflows associated with **(S)-(4-benzylmorpholin-2-yl)methanol**.



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Caption: Workflow for the synthesis and purification of the target compound.



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Caption: Workflow for the analytical characterization of the final product.

Applications in Research and Drug Development

(S)-(4-benzylmorpholin-2-yl)methanol and its derivatives are valuable in scientific research, particularly in medicinal chemistry.

- **Building Block:** It serves as a versatile chiral building block for the synthesis of more complex molecules.^{[2][7]}
- **Drug Discovery:** The morpholine scaffold is prevalent in many approved drugs. This compound is studied for its potential biological activities and interactions with macromolecules like enzymes and receptors.^[7] Research is ongoing to explore its therapeutic applications, potentially for targeting specific molecular pathways in neurological or metabolic disorders.^[7] The presence of the chiral center is often critical for achieving stereoselective interactions with biological targets.^[1]

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